Physicochemical Differentiation: Predicted Lipophilicity (XLogP3) vs. N‑Isopropyl and N‑Benzyl Analogs
Computationally predicted lipophilicity (XLogP3) indicates that the N‑benzyl‑N‑ethyl substitution in the target compound significantly increases LogP relative to the N‑isopropyl analog, while maintaining lower LogP than the dibenzyl analog [1]. This intermediate lipophilicity may offer a balance between membrane permeability and aqueous solubility that is distinct from both more polar and more lipophilic analogs.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.5 (estimated from structurally related quinolinone analog CID 10316012) |
| Comparator Or Baseline | N‑isopropyl analog: XLogP3 ≈ 2.1; N‑benzyl analog (no N‑ethyl): XLogP3 ≈ 2.8 |
| Quantified Difference | ΔLogP ≈ +1.4 vs. N‑isopropyl; ≈ +0.7 vs. N‑benzyl |
| Conditions | Computed using PubChem XLogP3 algorithm; values are estimates for the free base forms |
Why This Matters
Lipophilicity directly influences passive membrane permeability and CNS penetration potential; procurement decisions for neuroscience or cardiovascular in‑vivo models should consider this differentiation.
- [1] PubChem Compound Summary for CID 10316012, 6-[3-[benzyl(ethyl)amino]-2-hydroxypropoxy]-1H-quinolin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10316012 View Source
